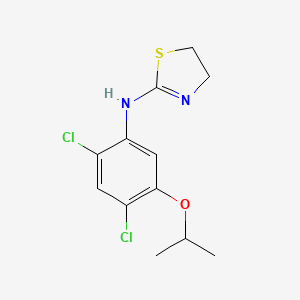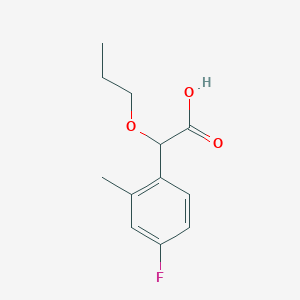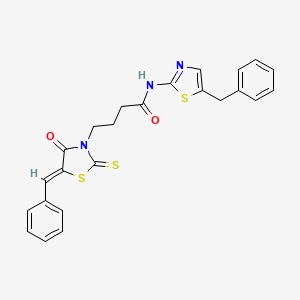
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, also known as ITMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ITMP belongs to the class of pyrimidine derivatives and has a molecular weight of 384.3 g/mol.
Mechanism of Action
The exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is not fully understood. However, it has been proposed that 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine for lab experiments is its potential therapeutic applications. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. One potential direction is to further investigate its mechanism of action. Understanding the exact mechanism of action of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine could lead to the development of more effective drugs. Another potential direction is to study the pharmacokinetics of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine. Understanding how 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine is metabolized and eliminated from the body could help to optimize its therapeutic potential. Finally, more studies are needed to investigate the potential therapeutic applications of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine, including its use in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine involves the reaction of 5-iodo-2,6-dimethylpyrimidin-4-amine with 2-thienylmethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain pure 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine.
Scientific Research Applications
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties. 5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
5-iodo-2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3S/c1-7-10(12)11(15-8(2)14-7)13-6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXJQAVUUFFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2,6-dimethyl-N-(2-thienylmethyl)-4-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide](/img/structure/B2785196.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2785197.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)


![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)

![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)

![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)